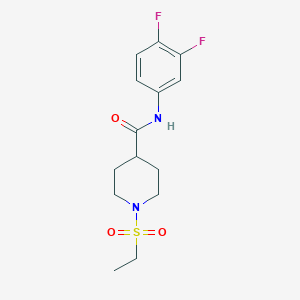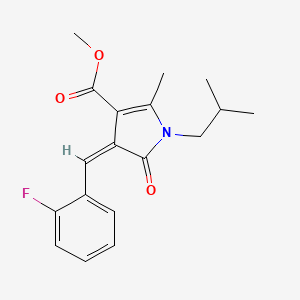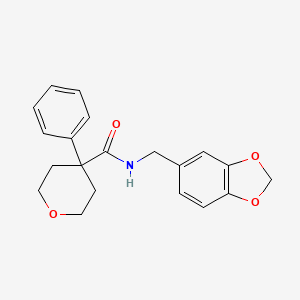![molecular formula C13H10BrCl3N2OS B5125676 N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide](/img/structure/B5125676.png)
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide, also known as BPTC, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. BPTC is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders. In
作用機序
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased dopamine signaling has been shown to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine signaling in the brain, which can lead to improved motor function, attention, and mood. This compound has also been shown to increase the release of dopamine in the brain, which can lead to increased feelings of reward and pleasure. Additionally, this compound has been shown to have anxiolytic effects, reducing anxiety and stress in animal models.
実験室実験の利点と制限
The advantages of using N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide in lab experiments include its high potency and specificity as a dopamine transporter inhibitor. This makes it a useful tool for studying the role of dopamine in various neurological processes. However, the limitations of using this compound include its relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, this compound has been shown to have off-target effects on other neurotransmitter transporters, which can complicate its use in certain experiments.
将来の方向性
There are a number of future directions for research on N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide. One area of research is the development of more potent and selective dopamine transporter inhibitors based on the structure of this compound. Another area of research is the investigation of the therapeutic potential of this compound in various neurological disorders, including Parkinson's disease, ADHD, and substance abuse disorders. Finally, research is needed to better understand the long-term effects of this compound on dopamine signaling and other neurotransmitter systems.
合成法
The synthesis of N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide involves a multi-step process that begins with the reaction of 4-bromoaniline with 2,2,2-trichloroethyl isocyanate to form the intermediate N-(4-bromophenyl)-N-(2,2,2-trichloroethyl)carbamoyl chloride. This intermediate is then reacted with thiophene-2-carboxamide in the presence of a base to yield this compound. The purity of the final product is confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in the field of neurological disorders. It has been shown to be a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. This compound has also been studied for its potential use as a research tool to study the role of dopamine in various neurological processes.
特性
IUPAC Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl3N2OS/c14-8-3-5-9(6-4-8)18-12(13(15,16)17)19-11(20)10-2-1-7-21-10/h1-7,12,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZBGBLFOCIRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B5125595.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-fluorophenyl)ethanediamide]](/img/structure/B5125603.png)

![2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B5125623.png)

![N-[2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B5125653.png)

![1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone](/img/structure/B5125657.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5125660.png)
![11-(4-chloro-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5125662.png)
![7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate](/img/structure/B5125670.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B5125691.png)
![4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B5125696.png)
